molecular formula C18H21N5O4S B2984116 N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428351-48-7

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2984116
CAS RN: 1428351-48-7
M. Wt: 403.46
InChI Key: JHTRVAMFRFPHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a complex organic molecule that likely contains pyridine and piperidine substructures . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Molecular Dynamics and Quantum Chemical Calculations

The adsorption and corrosion inhibition properties of piperidine derivatives, including molecules structurally related to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, have been explored through quantum chemical calculations and molecular dynamics simulations. These studies aim at predicting the inhibition efficiencies of these compounds on the corrosion of iron, highlighting their potential applications in corrosion prevention. The calculations include parameters such as energy gap, chemical hardness, and nucleophilicity, providing insights into the compounds' reactivity and interaction with metal surfaces (Kaya et al., 2016).

Pharmacological Characterization

While not directly related to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, pharmacological studies of structurally similar compounds, such as κ-opioid receptor antagonists, provide insight into the diverse therapeutic potentials of piperidine derivatives. These compounds demonstrate efficacy in models of depression and addiction disorders, underscoring the broad pharmacological applications of this chemical class (Grimwood et al., 2011).

Structural Characterization and Synthesis

Research into methylbenzenesulfonamide CCR5 antagonists, including molecules with pyridine and piperidine components, sheds light on their use in HIV-1 infection prevention. The synthesis and structural characterization of these compounds contribute to the development of new drugs targeting viral entry into human cells (Cheng De-ju, 2015).

Supramolecular Chemistry

The study of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate, which shares structural features with N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, exemplifies the role of these compounds in forming supramolecular architectures through hydrogen bonding. Such structures have implications for the development of novel materials and chemical sensors (Jianbo Qin et al., 2010).

Novel Synthetic Methods

Research on the synthesis of highly functionalized pyridines from N-sulfonyl ketimines and alkynes demonstrates innovative methods to generate compounds with complex structures, including those related to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide. These methods highlight the versatility of piperidine and pyridine derivatives in organic synthesis (Zhang et al., 2014).

Future Directions

While specific future directions for your compound were not found, the development of new antimicrobial drugs is a major objective of organic and medicinal chemistry . Therefore, your compound could potentially be explored in this context.

Mechanism of Action

properties

IUPAC Name

N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTRVAMFRFPHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.